molecular formula C12H9N3O B14570475 1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one CAS No. 61317-50-8

1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one

Cat. No.: B14570475
CAS No.: 61317-50-8
M. Wt: 211.22 g/mol
InChI Key: UWADDRBTAVJRTM-UHFFFAOYSA-N
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Description

1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which typically requires the reaction of a 1H-pyrazol-5(4H)-one with an ortho-aminoaryl aldehyde or ketone . Another approach is the multicomponent reaction involving 5-aminopyrazole, an aromatic aldehyde, and dimedone . These reactions are usually carried out under reflux conditions in ethanol or other suitable solvents.

Chemical Reactions Analysis

1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the potential for diverse chemical modifications, which can lead to a wide range of applications.

Properties

CAS No.

61317-50-8

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-pyrazolo[3,4-f]quinolin-1-ylethanone

InChI

InChI=1S/C12H9N3O/c1-8(16)15-12-9(7-14-15)4-5-11-10(12)3-2-6-13-11/h2-7H,1H3

InChI Key

UWADDRBTAVJRTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC3=C2C=CC=N3)C=N1

Origin of Product

United States

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